

Spectroscopic Profile of 5-Chloromethylfurfural: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloromethylfurfural

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **5-Chloromethylfurfural** (CMF), a versatile bio-based platform molecule. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural characterization of **5-Chloromethylfurfural** is supported by a combination of spectroscopic techniques. The key data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **5-Chloromethylfurfural**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
9.64	Singlet	1H	Aldehyde (-CHO)	-
7.18	Doublet	1H	Furan Ring (H-3)	3.6
6.58	Doublet	1H	Furan Ring (H-4)	3.6
4.60	Singlet	2H	Chloromethyl (- CH ₂ Cl)	-

Solvent: CDCl₃[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for a Derivative, Ethyl 5-(chloromethyl)furan-2-carboxylate

Chemical Shift (δ) ppm	Assignment
177.9	Carbonyl (C=O)
158.35	Furan Ring (C-2)
156.1	Furan Ring (C-5)
153.96	Furan Ring
152.9	Furan Ring
145.02	Furan Ring
121.8	Furan Ring
118.54	Furan Ring
112.1	Furan Ring
111.37	Furan Ring
61.10	Methylene (-OCH ₂ CH ₃)
36.68, 36.6	Chloromethyl (-CH ₂ Cl)
14.3	Methyl (-OCH ₂ CH ₃)

Solvent: CDCl₃[\[2\]](#)[\[3\]](#)

Note: The ¹³C NMR data for **5-Chloromethylfurfural** itself is not directly available in the searched literature. The data presented is for a closely related derivative, which can be used for approximate chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **5-Chloromethylfurfural**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	-	C-H stretch (aromatic/alkene)
1495	-	C=C stretch (furan ring)
1450	-	C=C stretch (furan ring)
1260	-	C-O stretch (furan ring)
1015	-	C-O stretch (furan ring)
790	-	C-H out-of-plane bend
735	-	C-Cl stretch

Sample Preparation: Neat[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **5-Chloromethylfurfural**

m/z	Relative Intensity (%)	Assignment
146	10.53	[M] ⁺ (with ³⁷ Cl)
144	32.0	[M] ⁺ (with ³⁵ Cl)
109	100	[M-Cl] ⁺
81	17.3	[C ₅ H ₅ O] ⁺
53	-	[C ₄ H ₅] ⁺

Ionization Method: Electron Ionization (EI)[1][5]

Experimental Protocols

The following sections provide an overview of the methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on Bruker AV400 and Bruker AV200 or a Bruker Avance 300 instrument.[1][4]
- Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl_3).[1]
- Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for ^1H NMR.[1] For ^{13}C NMR, chemical shifts are reported relative to the solvent resonance (CDCl_3 at 77.0 ppm).[4]
- Data Acquisition: Standard pulse programs were used to acquire the spectra. For quantitative ^1H NMR analysis, an internal standard such as 1,3,5-trimethoxybenzene can be used.[6]

IR Spectroscopy

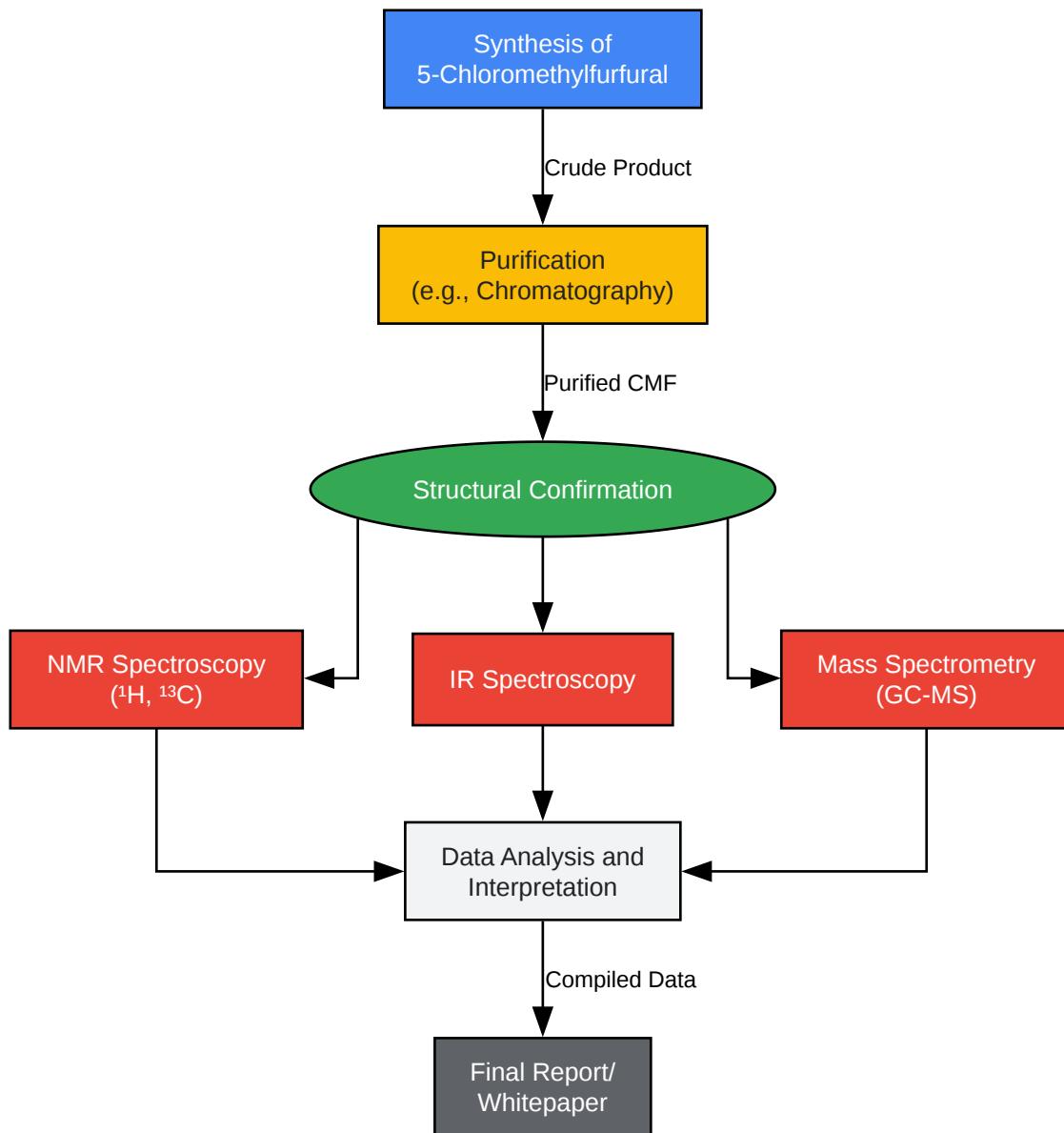
- Instrumentation: IR spectra were recorded on a Thermo Scientific Nicolet 6700 FT-IR/Smart iTR instrument.[4]
- Sample Preparation: Spectra were recorded with neat samples.[4] This typically involves placing a small drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition: The spectra were acquired over a standard wavenumber range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry

- Instrumentation: Gas chromatography-mass spectrometry (GC-MS) spectra were performed on an HP G1800B GCD system or a ThermoQuest MAT95XP instrument.[1][4]
- Ionization Method: Electron ionization (EI) was used with an energy of 70 or 80 eV.[1][4]
- Analysis: The instrument was operated in full scan mode to detect all fragment ions. The resulting mass spectrum provides a fragmentation pattern characteristic of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like **5-Chloromethylfurfural**.



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